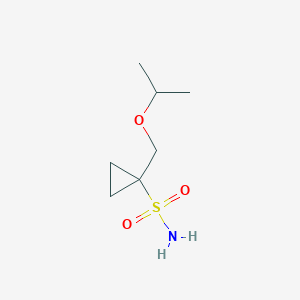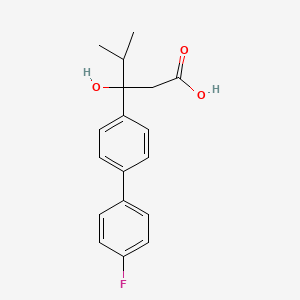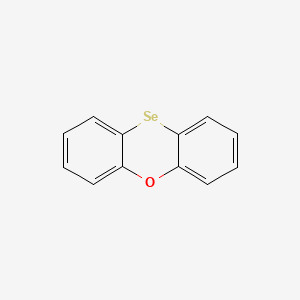
Phenoxaselenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenoxaselenin is an organoselenium compound with the molecular formula C₁₂H₈OSe and a molecular weight of 247.15 g/mol It is a heterocyclic compound containing selenium, oxygen, and carbon atoms arranged in a specific structure
準備方法
Synthetic Routes and Reaction Conditions
Phenoxaselenin can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromophenol with sodium selenide in the presence of a suitable solvent, such as dimethylformamide. The reaction typically occurs at elevated temperatures, around 100-150°C, and under an inert atmosphere to prevent oxidation of the selenium compound. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Phenoxaselenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of selenides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Halides, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Substituted this compound derivatives.
科学的研究の応用
Phenoxaselenin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoselenium compounds.
Biology: Investigated for its potential antioxidant and anticancer properties. It has been studied for its ability to scavenge free radicals and inhibit the growth of cancer cells.
Medicine: Explored for its potential therapeutic applications, including its use as a chemopreventive agent and in the treatment of various diseases.
作用機序
The mechanism of action of phenoxaselenin involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also modulate cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The exact molecular targets and pathways involved in these effects are still under investigation, but they may include interactions with enzymes, receptors, and other cellular components .
類似化合物との比較
Phenoxaselenin is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Phenoxathiin: Contains sulfur instead of selenium and exhibits different chemical reactivity and properties.
Phenoxazine: Contains nitrogen instead of selenium and has distinct biological and chemical properties.
Phenoxaphosphinine: Contains phosphorus instead of selenium and is used in different applications.
This compound stands out due to its selenium content, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
262-22-6 |
|---|---|
分子式 |
C12H8OSe |
分子量 |
247.16 g/mol |
IUPAC名 |
phenoxaselenine |
InChI |
InChI=1S/C12H8OSe/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8H |
InChIキー |
IZEKPBQZEZRUJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[Se]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


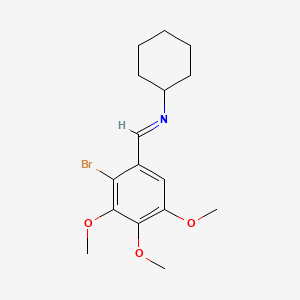
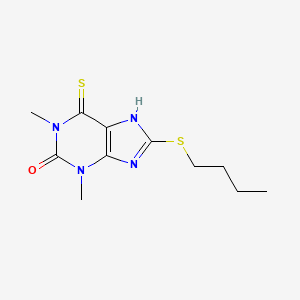
![1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one](/img/structure/B13799217.png)
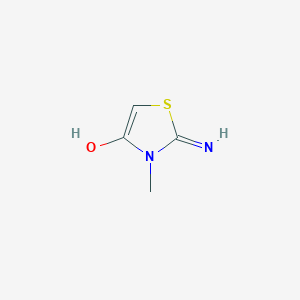

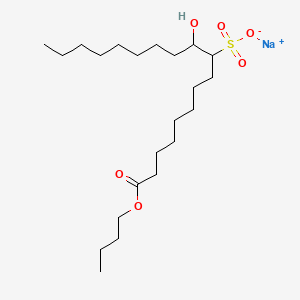
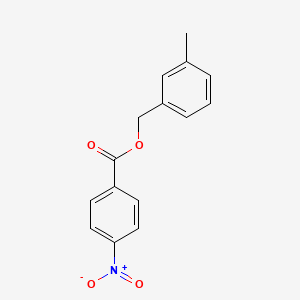
![1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)
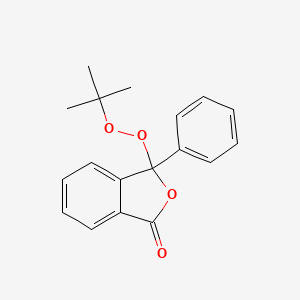
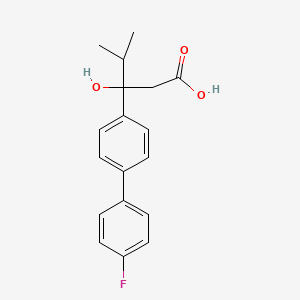
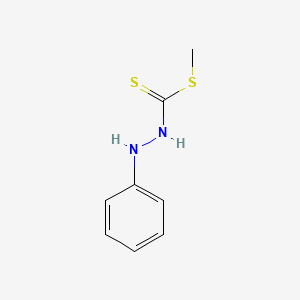
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13799268.png)
